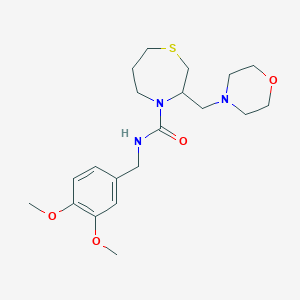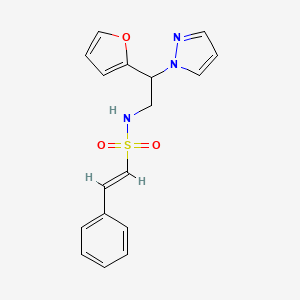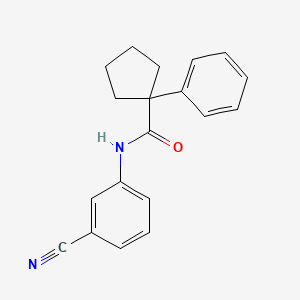![molecular formula C20H16ClN5O2 B2954234 1-(4-Chlorophenyl)-3-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)urea CAS No. 862811-96-9](/img/structure/B2954234.png)
1-(4-Chlorophenyl)-3-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound you mentioned contains several important structures: a chlorophenyl group, an imidazo[1,2-a]pyrimidine group, and a methoxyphenyl group, all connected by a urea linkage . These structures are common in many pharmaceutical compounds and materials science due to their wide range of applications .
Synthesis Analysis
The synthesis of such compounds often involves strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . The exact synthesis pathway would depend on the specific reactants and conditions used.Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The imidazo[1,2-a]pyrimidine is a fused bicyclic structure, which is a valuable heterocyclic scaffold in organic synthesis and pharmaceutical chemistry .Chemical Reactions Analysis
The compound could undergo a variety of chemical reactions, depending on the conditions. For example, the imidazo[1,2-a]pyrimidine group can be functionalized through radical reactions, transition metal catalysis, metal-free oxidation, and photocatalysis strategies .Aplicaciones Científicas De Investigación
Synthesis and Biological Studies
Research has delved into the synthesis of complex molecules incorporating urea functionalities, highlighting their potential in biological applications. For instance, the synthesis and biological study of oxopyrimidines and thiopyrimidines derived from specific aldehyde compounds have been explored, demonstrating antimicrobial activities against both bacterial and fungal strains (Ladani et al., 2009). Similarly, studies on imidazole derivatives have been carried out, focusing on their reactivity and potential therapeutic applications, including their interaction with specific proteins, hinting at their utility in drug design and development (Hossain et al., 2018).
Antiproliferative Properties
A significant area of research has been the exploration of antiproliferative properties of compounds with similar structural motifs. A study demonstrated the synthesis of (imidazo[1,2-a]pyrazin-6-yl)ureas showing cytostatic activity against non-small cell lung cancer cell lines, suggesting the reactivation of mutant p53, a common target in cancer therapy (Bazin et al., 2016).
Antioxidant Activity
Additionally, the synthesis and antioxidant activity of new thiazole analogues containing urea, thiourea, and selenourea functionalities have been investigated. This study found that compounds with selenourea functionality exhibited potent antioxidant activities, suggesting their potential as new antioxidant agents (Reddy et al., 2015).
Antiulcer Agents
Research into the development of antiulcer agents has also been reported, with new imidazo[1,2-a]pyridines substituted at the 3-position synthesized as potential antisecretory and cytoprotective agents. Although not all compounds showed significant antisecretory activity, several demonstrated good cytoprotective properties, offering insights into their therapeutic potential (Starrett et al., 1989).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
1-(4-chlorophenyl)-3-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN5O2/c1-28-18-8-3-13(17-12-26-10-2-9-22-19(26)24-17)11-16(18)25-20(27)23-15-6-4-14(21)5-7-15/h2-12H,1H3,(H2,23,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLUGLKBKELOIPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CN3C=CC=NC3=N2)NC(=O)NC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-chloro-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-5-nitrobenzamide](/img/structure/B2954155.png)


![(4-Chloro-2-methylphenyl)[2-(methylamino)pteridin-4-yl]amine](/img/structure/B2954159.png)
![[2-(Oxolan-2-yl)-1,3-thiazol-4-yl]methanol](/img/structure/B2954160.png)




![ethyl 4-[2-(4-methoxycarbonylanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2954172.png)

